Summary of Application: 2,5-Difluorophenol is used as a raw material in organic synthesis.
Methods of Application: The specific methods of application in organic synthesis can vary widely depending on the specific reaction or process being carried out. Typically, 2,5-Difluorophenol would be used in a reaction with other organic compounds under controlled conditions of temperature and pressure.
Results or Outcomes: The outcomes of these reactions would also depend on the specific synthesis being carried out. In general, the use of 2,5-Difluorophenol in organic synthesis could lead to the production of a wide range of fluorinated organic compounds.
Summary of Application: 2,5-Difluorophenol has been used in the synthesis of di- or trifluorinated hydroxybenzoic acids.
Methods of Application: The specific methods of application would involve reacting 2,5-Difluorophenol with other reagents under controlled conditions to produce the desired fluorinated hydroxybenzoic acids.
Results or Outcomes: The outcome of this application would be the production of di- or trifluorinated hydroxybenzoic acids, which could have various uses in further chemical reactions or processes.
Summary of Application: 2,5-Difluorophenol has been studied using resonant two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) techniques.
Methods of Application: These spectroscopic techniques involve the use of lasers to ionize the 2,5-Difluorophenol molecules and then analyze the resulting ions.
Results or Outcomes: The study found distinct bands at 36448 and 36743 cm^-1, which were confirmed as the origins of the S1 ← S0 electronic transition of the cis and trans rotamers, respectively.
Summary of Application: 2,5-Difluorophenol has been converted by whole cells of Rhodococcus opacus 1G.
Methods of Application: The specific methods of application would involve exposing the 2,5-Difluorophenol to whole cells of Rhodococcus opacus 1G and observing the conversion.
Results or Outcomes: The outcome of this application would be the conversion of 2,5-Difluorophenol by Rhodococcus opacus 1G.
Summary of Application: The phase change data of 2,5-Difluorophenol has been studied.
Methods of Application: The specific methods of application would involve measuring the phase change data of 2,5-Difluorophenol under various conditions.
Results or Outcomes: The outcome of this application would be a better understanding of the phase change properties of 2,5-Difluorophenol.
Summary of Application: 2,5-Difluorophenol can be used in the synthesis of fluorinated fluorescent dyes.
Methods of Application: The specific methods of application would involve reacting 2,5-Difluorophenol with other reagents under controlled conditions to produce the desired fluorinated fluorescent dyes.
Results or Outcomes: The outcome of this application would be the production of fluorinated fluorescent dyes, which could have various uses in further chemical reactions or processes.
There is limited information readily available on the natural occurrence or specific applications of 2,5-DFP. However, its structure suggests potential uses as a building block in organic synthesis or as a precursor for the development of functional materials due to the presence of the reactive hydroxyl group and the electron-withdrawing nature of the fluorine atoms [].
The key feature of 2,5-DFP's structure is the presence of two fluorine atoms attached to positions 2 and 5 of the benzene ring relative to the hydroxyl group. Fluorine's high electronegativity compared to hydrogen (the atom it replaces in phenol) affects the molecule in several ways:
Due to the limited research available, specific balanced chemical equations for reactions involving 2,5-DFP cannot be provided at this time.
There is a lack of publicly available data on the specific physical and chemical properties of 2,5-DFP, such as melting point, boiling point, and solubility.
Flammable;Irritant